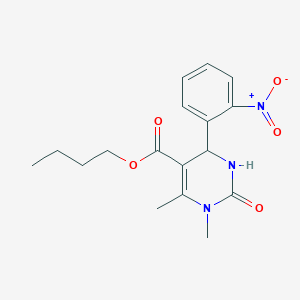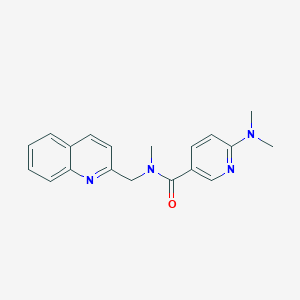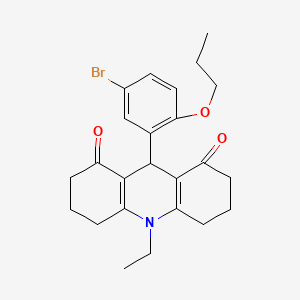![molecular formula C14H13ClN2O4S2 B5085469 N-{2-[(4-chlorophenyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B5085469.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-chlorophenyl)thio]ethyl}-2-nitrobenzenesulfonamide, commonly known as CN-2097, is a chemical compound that has been widely researched for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Scientific Research Applications
CN-2097 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, CN-2097 has been found to possess anti-cancer properties and has been studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of CN-2097 is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. Additionally, CN-2097 has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CN-2097 has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, CN-2097 has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Furthermore, CN-2097 has been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
CN-2097 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been found to possess a range of biological activities, making it a potential candidate for the treatment of various diseases. However, there are also some limitations associated with the use of CN-2097 in lab experiments. For example, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the research on CN-2097. One potential direction is to further investigate its mechanism of action, which may help to identify new therapeutic targets for the treatment of various diseases. Additionally, further studies are needed to determine the efficacy and safety of CN-2097 in animal models and human clinical trials. Furthermore, the development of new synthetic methods for CN-2097 may help to improve its yield and purity, making it more accessible for research and potential therapeutic use.
Conclusion:
In conclusion, CN-2097 is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, analgesic, and anti-cancer properties and has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the production of ROS, and induce apoptosis in cancer cells. Although there are some limitations associated with the use of CN-2097 in lab experiments, its potential therapeutic applications make it a promising candidate for further research.
Synthesis Methods
CN-2097 can be synthesized by reacting 2-nitrobenzenesulfonyl chloride with 4-chlorophenylthioethylamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization to obtain pure CN-2097.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S2/c15-11-5-7-12(8-6-11)22-10-9-16-23(20,21)14-4-2-1-3-13(14)17(18)19/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRPDFALIWMITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-methoxybenzamide](/img/structure/B5085399.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5085405.png)
![ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5085423.png)
![8-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5085431.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5085440.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5085447.png)
![3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride](/img/structure/B5085448.png)


![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine trifluoroacetate](/img/structure/B5085466.png)
